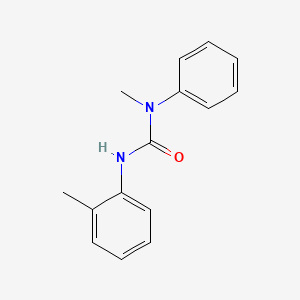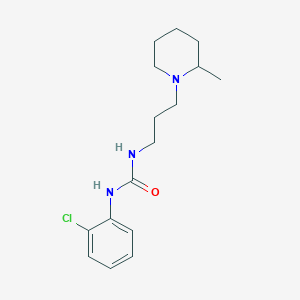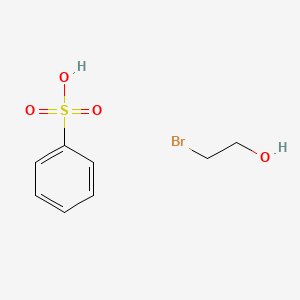
Benzenesulfonic acid--2-bromoethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;2-bromoethanol is a compound that combines the properties of benzenesulfonic acid and 2-bromoethanol Benzenesulfonic acid is an aromatic sulfonic acid, while 2-bromoethanol is a halogenated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Sulfonation: Benzenesulfonic acid can be synthesized by sulfonating benzene with sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Bromination of Ethanol: 2-Bromoethanol can be prepared by the bromination of ethanol using hydrobromic acid or phosphorus tribromide. The reaction is usually conducted under reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, benzenesulfonic acid is produced by continuous sulfonation of benzene using sulfur trioxide in a controlled environment. 2-Bromoethanol is manufactured by the bromination of ethanol in large reactors, ensuring efficient mixing and temperature control to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenesulfonic acid can undergo oxidation to form sulfone derivatives. 2-Bromoethanol can be oxidized to form 2-bromoacetaldehyde or 2-bromoacetic acid.
Reduction: Benzenesulfonic acid can be reduced to benzene. 2-Bromoethanol can be reduced to ethanol.
Substitution: Both components can undergo substitution reactions. Benzenesulfonic acid can participate in electrophilic aromatic substitution, while 2-bromoethanol can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydroxide and sodium ethoxide are used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfone derivatives, 2-bromoacetaldehyde, 2-bromoacetic acid.
Reduction: Benzene, ethanol.
Substitution: Various substituted benzenesulfonic acid derivatives and 2-bromoethanol derivatives.
Scientific Research Applications
Benzenesulfonic acid;2-bromoethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonated and brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;2-bromoethanol involves its ability to participate in various chemical reactions due to the presence of sulfonic acid and bromine functional groups. These groups can interact with molecular targets such as enzymes and proteins, leading to modifications that affect their activity. The sulfonic acid group can act as an electrophile, while the bromine atom in 2-bromoethanol can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: An aromatic sulfonic acid used in similar applications but lacks the bromine functionality.
2-Bromoethanol: A halogenated alcohol with similar reactivity but without the sulfonic acid group.
Uniqueness
Benzenesulfonic acid;2-bromoethanol is unique due to the combination of sulfonic acid and bromine functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components, making it a versatile compound in various applications.
Properties
CAS No. |
61855-70-7 |
|---|---|
Molecular Formula |
C8H11BrO4S |
Molecular Weight |
283.14 g/mol |
IUPAC Name |
benzenesulfonic acid;2-bromoethanol |
InChI |
InChI=1S/C6H6O3S.C2H5BrO/c7-10(8,9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,7,8,9);4H,1-2H2 |
InChI Key |
XSTUFSJBLNMURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


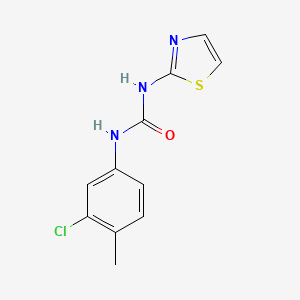
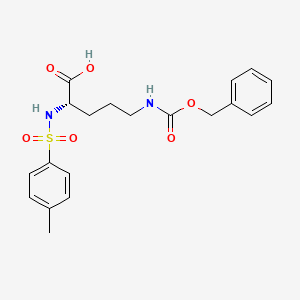
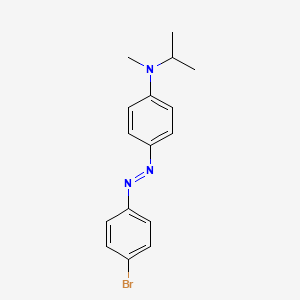
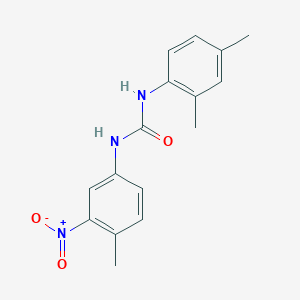



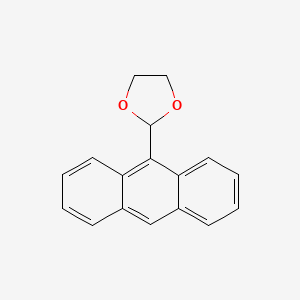
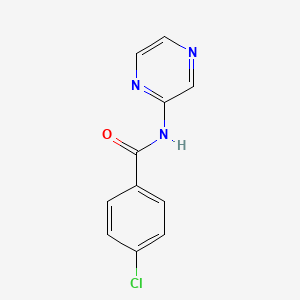
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)

